
2-cyclopentyl-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-(4-isopropylphenyl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential cognitive enhancing properties. It belongs to a class of drugs known as ampakines, which are known to modulate the activity of AMPA receptors in the brain.
Mecanismo De Acción
2-cyclopentyl-N-(4-isopropylphenyl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. This leads to an increase in the activity of these receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to improve memory, attention, and learning in animal models. It has also been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters involved in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclopentyl-N-(4-isopropylphenyl)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be suitable for all types of cognitive tasks, as its effects may be task-specific.
Direcciones Futuras
For research on 2-cyclopentyl-N-(4-isopropylphenyl)acetamide include further studies on its potential therapeutic applications, as well as investigations into its long-term effects on cognitive function. In addition, research could be conducted to determine the optimal dosage and administration schedule for this compound in humans. Finally, studies could be conducted to investigate the potential use of this compound in combination with other cognitive enhancing drugs.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-(4-isopropylphenyl)acetamide involves the reaction between cyclopentanone and 4-isopropylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential cognitive enhancing properties. It has been shown to improve memory, attention, and learning in animal models. In addition, it has been tested in clinical trials for the treatment of cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
2-cyclopentyl-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)14-7-9-15(10-8-14)17-16(18)11-13-5-3-4-6-13/h7-10,12-13H,3-6,11H2,1-2H3,(H,17,18) |
Clave InChI |
UECXVSQAWFCXSA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCC2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-cyclopentylacetamide](/img/structure/B308676.png)

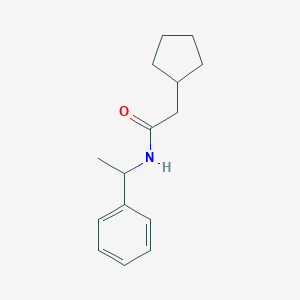

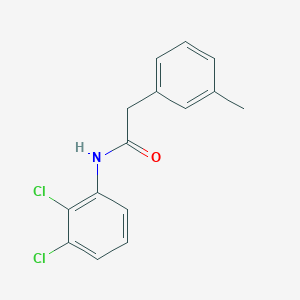

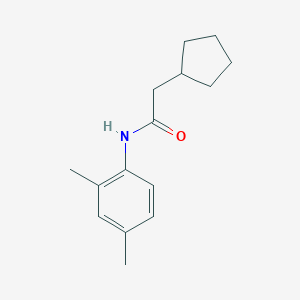
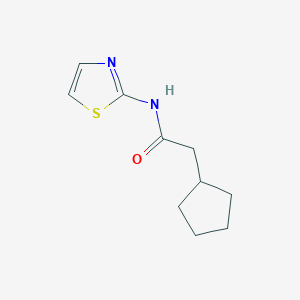
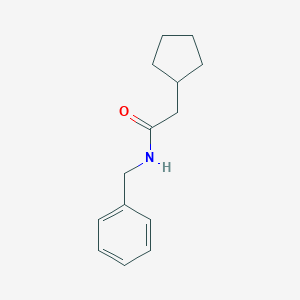
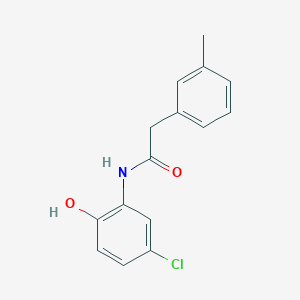
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)

